molecular formula C13H11BN2O2 B13984354 4-(1H-Benzoimidazole-2-yl)phenylboronic acid

4-(1H-Benzoimidazole-2-yl)phenylboronic acid

Cat. No.: B13984354
M. Wt: 238.05 g/mol
InChI Key: GCFIPWIYPDVFRY-UHFFFAOYSA-N
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Description

4-(1H-Benzoimidazole-2-yl)phenylboronic acid is an organic compound with the molecular formula C19H15BN2O2. It is a derivative of benzimidazole and phenylboronic acid, combining the structural features of both.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Benzoimidazole-2-yl)phenylboronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process generally requires a palladium catalyst, a base, and an appropriate solvent. The reaction conditions are usually mild, making it suitable for a variety of functional groups .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale Suzuki-Miyaura coupling can be applied. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(1H-Benzoimidazole-2-yl)phenylboronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(1H-Benzoimidazole-2-yl)phenylboronic acid is primarily related to its ability to participate in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with palladium catalysts to form carbon-carbon bonds, while the benzimidazole moiety can engage in various interactions with biological targets. These interactions can modulate enzyme activity, receptor binding, and other biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-Benzoimidazole-2-yl)phenylboronic acid is unique due to its combination of benzimidazole and boronic acid functionalities. This dual functionality allows it to participate in a broader range of chemical reactions and interactions compared to simpler boronic acids or benzimidazole derivatives .

Properties

Molecular Formula

C13H11BN2O2

Molecular Weight

238.05 g/mol

IUPAC Name

[4-(1H-benzimidazol-2-yl)phenyl]boronic acid

InChI

InChI=1S/C13H11BN2O2/c17-14(18)10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8,17-18H,(H,15,16)

InChI Key

GCFIPWIYPDVFRY-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2)(O)O

Origin of Product

United States

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